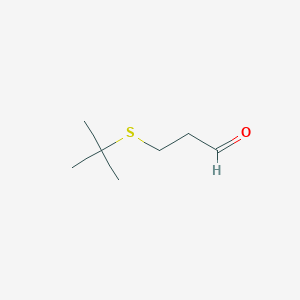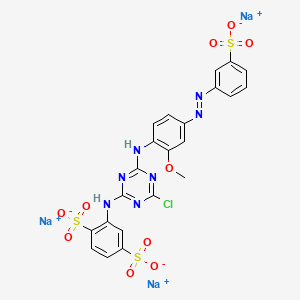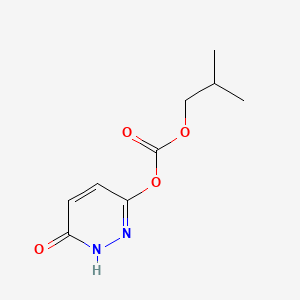
3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate typically involves the reaction of a pyridazinone derivative with an isobutoxycarboxylate group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like hydrochloric acid (HCl) under reflux conditions . The process may also involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: Known for its potential as a multifunctional agent against Alzheimer’s disease.
Indole Derivatives: Widely studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
3(2H)-Pyridazinone, 6-hydroxy-, isobutoxycarboxylate stands out due to its unique combination of a pyridazinone core with an isobutoxycarboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
74037-36-8 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-methylpropyl (6-oxo-1H-pyridazin-3-yl) carbonate |
InChI |
InChI=1S/C9H12N2O4/c1-6(2)5-14-9(13)15-8-4-3-7(12)10-11-8/h3-4,6H,5H2,1-2H3,(H,10,12) |
Clave InChI |
KDFKXAUKGSKUAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)OC1=NNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

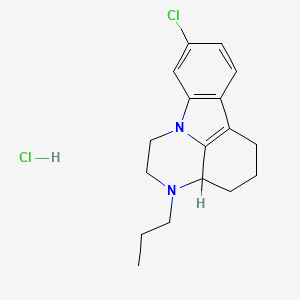
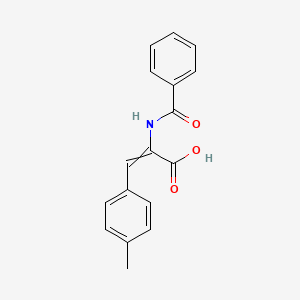
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
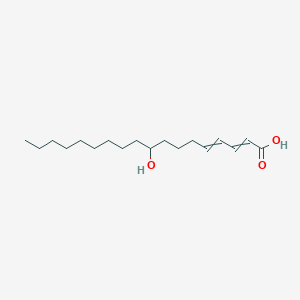
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
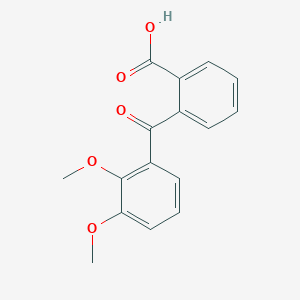
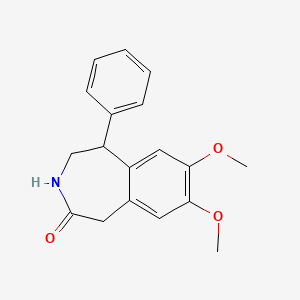
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)

